molecular formula C20H19ClN4O3 B2457301 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797544-53-6

1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2457301
CAS No.: 1797544-53-6
M. Wt: 398.85
InChI Key: CRSCHQSAOUZBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic small molecule with the molecular formula C20H19ClN4O3 and a PubChem CID of 72717384 . This urea derivative features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its bioisosteric properties and its presence in compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects . The 1,2,4-oxadiazole ring system is of significant interest in drug discovery due to its ability to mimic ester and amide functional groups, potentially leading to improved metabolic stability and binding affinity in target interactions . The specific research applications and mechanism of action for this particular compound require further investigation by the scientific community. It is presented as a high-purity chemical tool to facilitate advanced pharmaceutical and biological research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-27-17-9-8-14(21)11-16(17)23-20(26)22-15-5-3-2-4-13(15)10-18-24-19(25-28-18)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSCHQSAOUZBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN3O3C_{16}H_{16}ClN_{3}O_{3}, with a molecular weight of 333.77 g/mol. The presence of the 1,2,4-oxadiazole moiety is significant as it is known for various biological activities, including anticancer effects.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities by targeting specific enzymes and proteins involved in cancer cell proliferation. These include:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II
  • Telomerase

The hybridization of oxadiazoles with other pharmacophores enhances their therapeutic potential by improving binding affinity and specificity to these targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • In vitro studies have shown that related compounds can inhibit telomerase activity and HDAC, leading to reduced cancer cell viability. Specific derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • A study focusing on structure-activity relationships (SAR) noted that modifications to the oxadiazole ring significantly influence anticancer efficacy, suggesting a pathway for optimizing therapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro tests reveal that derivatives exhibit moderate to strong activity against both Gram-positive and Gram-negative bacteria. For example, MIC values against Staphylococcus aureus and Escherichia coli were reported between 20–40 µM, indicating promising antimicrobial effects compared to standard antibiotics .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study explored the effects of similar oxadiazole derivatives on human breast cancer cells (MCF7). The results indicated a significant reduction in cell proliferation at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity against multi-drug resistant strains of S. aureus. The tested compound showed MIC values lower than those of conventional treatments, suggesting its potential as an alternative therapeutic agent .

Summary of Findings

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AnticancerMCF7 (breast cancer)10 µM
AntimicrobialS. aureus20–40 µM
AntimicrobialE. coli20–40 µM

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with structural similarities to 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea exhibit significant anticancer activity.

Mechanism of Action :

  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of specific cancer cell lines, such as breast cancer (MCF7) and prostate cancer (PC3).

Case Study : A study demonstrated that derivatives of this compound showed enhanced potency against MCF7 cells, with modifications at the phenyl ring leading to increased apoptosis rates.

Cancer Cell TypeIC50 (µM)
MCF710
PC315

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains.

In Vitro Studies :

  • The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against multi-drug resistant strains.
Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These findings suggest potential applications in developing new antibiotics.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes associated with disease pathways, particularly kinases involved in cancer signaling.

Potential Targets :

  • Cyclin-dependent kinases (CDKs)
  • Mitogen-activated protein kinases (MAPKs)

Synthesis and Mechanism

The synthesis of this compound typically involves:

  • Formation of Urea Linkage : Reaction between a substituted phenyl isocyanate and an appropriate amine.
  • Cyclization or Substitution : Incorporation of the cyclopropyl moiety through nucleophilic substitution or coupling reactions.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea, and how can they be addressed methodologically?

  • Answer : The synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring and urea bond formation. Key challenges include controlling regioselectivity during oxadiazole synthesis and avoiding side reactions in the presence of reactive groups (e.g., chloro and methoxy substituents).

  • Methodology : Use anhydrous conditions and catalysts like POCl₃ for cyclization (as seen in analogous oxadiazole syntheses ). For urea formation, employ isocyanate intermediates under inert atmospheres to minimize hydrolysis . Monitor reaction progress via TLC or HPLC to optimize yields.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Answer : Combine spectral characterization (¹H/¹³C NMR, IR) with chromatographic methods.

  • Methodology :
  • NMR : Compare chemical shifts of the chloro-methoxyphenyl group (~6.8–7.5 ppm for aromatic protons) and oxadiazole-linked methylene (~4.5–5.0 ppm) with computational predictions .
  • HPLC/MS : Use reverse-phase HPLC with UV detection (λ ≈ 254 nm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Answer : Start with target-agnostic screens (e.g., cytotoxicity assays) followed by target-specific biochemical assays.

  • Methodology :
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Test against kinases or proteases due to urea's hydrogen-bonding capacity. For example, use fluorescence-based kinase assays with ATP analogs .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?

  • Answer : Contradictions may arise from assay conditions (e.g., pH, solvent) or impurities.

  • Methodology :
  • Reproducibility : Standardize assay protocols (e.g., DMSO concentration ≤1%) and validate purity via NMR/HPLC.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclopropyl with methyl) to isolate contributing moieties .
  • Molecular Dynamics (MD) : Simulate binding interactions to identify assay-specific conformational effects .

Q. What experimental strategies can elucidate the mechanism of action for this compound?

  • Answer : Combine computational modeling with in vitro/in vivo validation.

  • Methodology :
  • Molecular Docking : Use software like AutoDock to predict binding to targets (e.g., kinases, GPCRs) based on urea and oxadiazole motifs .
  • Pull-Down Assays : Employ biotinylated analogs and streptavidin beads to isolate bound proteins from cell lysates .
  • CRISPR Knockout : Validate target relevance by knocking out candidate genes in cell models .

Q. How can the synthetic route be optimized for scalability without compromising yield?

  • Answer : Apply flow chemistry and design of experiments (DoE) principles.

  • Methodology :
  • Flow Chemistry : Use continuous-flow reactors to improve oxadiazole cyclization efficiency and reduce byproducts .
  • DoE : Vary parameters (temperature, catalyst loading) systematically to identify optimal conditions via response surface modeling .

Q. What advanced techniques are critical for studying this compound's stability under physiological conditions?

  • Answer : Perform accelerated stability studies and degradation profiling.

  • Methodology :
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradants via LC-MS .
  • pH Stability : Incubate in buffers (pH 1–10) and monitor decomposition kinetics using UV spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.